molecular formula C14H11N7O2S B2974776 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034354-10-2

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2974776
CAS No.: 2034354-10-2
M. Wt: 341.35
InChI Key: COEXRUDSOWDKQN-UHFFFAOYSA-N
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Description

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a sophisticated heterocyclic compound designed for pharmaceutical and biological research. This molecule integrates a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold in medicinal chemistry, with a benzo[c][1,2,5]thiadiazole unit. The triazolopyridazine scaffold is of significant interest in drug discovery, with derivatives being explored as potent inhibitors of various kinases, such as Pim kinases for oncology research . The benzo[c][1,2,5]thiadiazole moiety is an electron-deficient aromatic system that can influence the compound's electronic properties, binding affinity, and overall pharmacokinetic profile. The methoxy group at the 6-position of the triazolopyridazine ring and the carboxamide linker connecting the two heterocyclic systems offer potential sites for further chemical modification and are critical for interactions with biological targets. Compounds featuring similar fused triazolopyridazine structures have demonstrated a range of biological activities in scientific literature, underscoring the research value of this chemotype . This product is intended for research applications only, including but not limited to, use as a reference standard in assay development, as a building block in medicinal chemistry programs, and for investigating mechanisms of action in cellular and biochemical studies. Researchers can utilize this compound to explore new therapeutic avenues, particularly in the fields of oncology and signal transduction. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N7O2S/c1-23-13-5-4-11-16-17-12(21(11)18-13)7-15-14(22)8-2-3-9-10(6-8)20-24-19-9/h2-6H,7H2,1H3,(H,15,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COEXRUDSOWDKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNC(=O)C3=CC4=NSN=C4C=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound’s interaction with the Cell division protein ZipA likely affects the bacterial cell division pathway. This can lead to the inhibition of bacterial growth and proliferation. .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its inhibition of bacterial cell division. This could result in the prevention of bacterial growth and proliferation.

Biochemical Analysis

Biochemical Properties

The compound N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to bind to c-Met kinase with two hydrogen bonds and one π–π interaction. This interaction suggests that the compound may inhibit the activity of c-Met kinase, a protein involved in cell growth, survival, and migration.

Cellular Effects

The compound exerts effects on various types of cells and cellular processes. It has been found to exhibit potent antiproliferative activities against A549, Bewo, and MCF-7 cells This suggests that the compound may influence cell function by inhibiting cell proliferation

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and potential changes in gene expression. As mentioned, the compound binds to c-Met kinase, which could lead to the inhibition of this enzyme and subsequent effects on cell proliferation.

Biological Activity

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound suggest various therapeutic applications, particularly in oncology and infectious disease treatment.

Chemical Structure and Properties

The compound is characterized by the presence of a methoxy-substituted triazolo-pyridazine core linked to a benzo[c][1,2,5]thiadiazole moiety. This combination may enhance its solubility and bioavailability compared to other derivatives lacking such modifications.

Anticancer Activity

Research has indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells. Studies have shown that derivatives similar to this compound can decrease cell viability in various cancer cell lines including leukemia and melanoma cells .
  • Case Studies : In a study examining related compounds, it was found that certain thiadiazole derivatives decreased the viability of human myeloid leukemia HL-60 cells and induced apoptosis .
CompoundCell Line TestedEffect on Cell ViabilityMechanism
Compound AHL-60DecreasedApoptosis induction
Compound BSK-MEL-1DecreasedApoptosis induction

Antimicrobial Activity

Compounds containing triazolo and pyridazine rings have also demonstrated antimicrobial properties. The structural features of this compound suggest potential efficacy against various pathogens .

Synthetic Routes

The synthesis of this compound typically involves multi-step procedures. Key steps may include cyclization reactions between appropriate precursors under controlled conditions to ensure high yield and purity.

Research Applications

This compound has been investigated for various applications:

  • Medicinal Chemistry : It serves as a potential inhibitor of bromodomain and extraterminal (BET) proteins involved in cancer progression .
  • Biological Studies : The compound is utilized in studies related to cell signaling pathways and gene expression modulation .

Comparison with Similar Compounds

Triazolo[4,3-a]Pyrazine Analogue

A closely related compound, N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (CAS 2034598-10-0), replaces the pyridazine ring with pyrazine. For example, triazolo-pyrazines may exhibit distinct selectivity profiles in kinase or receptor antagonism compared to triazolo-pyridazines .

Triazolo[4,3-b]Pyridazine Derivatives

  • 4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]butanamide (CAS RN: 4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-pyridin-4-yl-thiazol-2-yl)-butyramide): Features a butanamide linker instead of a benzothiadiazole-carboxamide. The extended alkyl chain may enhance lipophilicity, influencing membrane permeability .
  • N-((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoquinoline-1-carboxamide (CAS 2034416-46-9): Substitutes benzothiadiazole with isoquinoline, introducing a bulkier aromatic system that could sterically hinder target interactions .

Table 1: Structural Comparison of Key Analogues

Compound Name Core Heterocycle Substituent/R-Group Molecular Formula Molecular Weight
Target Compound Triazolo[4,3-b]pyridazine Benzo[c][1,2,5]thiadiazole-5-carboxamide C15H12N6O2S* 356.37*
N-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzothiadiazole-5-carboxamide Triazolo[4,3-a]pyrazine Benzo[c][1,2,5]thiadiazole-5-carboxamide C15H12N6O2S 356.37
4-(6-Methoxy-triazolo[4,3-b]pyridazin-3-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]butanamide Triazolo[4,3-b]pyridazine Butanamide + 4-pyridinyl-thiazole C19H18N8O2 414.41
N-((6-Methoxy-triazolo[4,3-b]pyridazin-3-yl)methyl)isoquinoline-1-carboxamide Triazolo[4,3-b]pyridazine Isoquinoline-1-carboxamide C17H14N6O2 334.33

*Estimated based on structural analysis.

Muscarinic Acetylcholine Receptor (mAChR) Selectivity

Triazolo-pyridazine derivatives have been explored for mAChR modulation. For instance, a triazolo[4,3-b]pyridazine scaffold with a sulfonamide group demonstrated >58-fold selectivity for M1 over M4 receptors (M1 IC50 = 2.55 μM; M4 IC50 > 150 μM) . The target compound’s benzothiadiazole-carboxamide group may similarly enhance selectivity due to its electron-withdrawing nature, which could stabilize interactions with polar receptor residues.

Antimicrobial Activity

N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide derivatives exhibited moderate antimicrobial activity .

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